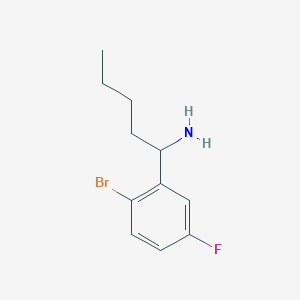

1-(2-Bromo-5-fluorophenyl)pentan-1-amine

Description

1-(2-Bromo-5-fluorophenyl)pentan-1-amine is a substituted pentanamine featuring a 2-bromo-5-fluorophenyl group attached to the primary amine of a pentyl chain. The bromine and fluorine substituents on the aromatic ring are electron-withdrawing, which reduces the basicity of the amine compared to unsubstituted analogs. Its structural features make it a candidate for further exploration in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic moieties are advantageous.

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3 |

InChI Key |

QHUSJQBWKUOXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions, respectively.

Formation of Pentan-1-amine Chain: The brominated and fluorinated phenyl ring is then reacted with a pentan-1-amine chain under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the attachment of the pentan-1-amine chain. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of solvents like dichloromethane or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)pentan-1-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in determining its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)pentan-1-amine Hydrochloride

1-(5-Bromo-2-fluorophenyl)pentan-1-one

- Molecular Formula : C₁₁H₁₁BrFO

- Molecular Weight : 267.11 g/mol

- Key Differences : Replaces the primary amine with a ketone group, drastically altering reactivity (e.g., susceptibility to nucleophilic attack vs. salt formation). The ketone’s polarity reduces lipophilicity compared to the amine derivative.

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea

- Molecular Formula : C₁₃H₁₁BrClFN₄OS

- Molecular Weight : 423.67 g/mol

- Key Differences: Replaces the pentylamine chain with a thiourea-linked pyrazole-carbonyl group.

Physicochemical and Reactivity Comparisons

Biological Activity

1-(2-Bromo-5-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pentan-1-amine backbone substituted with a 2-bromo-5-fluorophenyl group. This specific substitution pattern may influence its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various amines, including this compound. The compound has shown promising activity against several bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus, indicating significant antibacterial potential (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Pseudomonas aeruginosa | 10 | 35 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it exhibited cytotoxic effects on human colon cancer cells (CaCo-2) with an IC50 value of approximately 20 µg/mL. This suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on CaCo-2 and HeLa cells demonstrated that treatment with this compound resulted in significant cell death compared to controls. The percentage of viable cells decreased to below 30% at concentrations above 50 µg/mL (Figure 1).

Cytotoxicity Results

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction : Preliminary data suggest that it could bind to DNA, disrupting replication and transcription processes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of any new compound. Current data indicate moderate solubility and bioavailability, which can be improved through structural modifications.

Toxicological Studies

Initial toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity in animal models. Further studies are required to elucidate long-term effects and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.